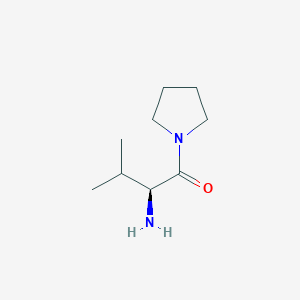

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

Descripción general

Descripción

2-Amino-3-Metil-1-Pirrolidin-1-Il-Butan-1-Ona: (S)-2-Amino-3-Metil-1-(Pirrolidin-1-Il)Butan-1-Ona o CHEMBL16709 Los derivados de valina contienen valina o un derivado de la misma resultante de reacciones en el grupo amino o en el grupo carboxilo, o del reemplazo de cualquier hidrógeno de la glicina por un heteroátomo .

Métodos De Preparación

Rutas de Síntesis:: La preparación sintética de este compuesto implica los siguientes pasos:

Alquilación de Pirrolidina: Comience con pirrolidina y alquílela utilizando un haluro de alquilo adecuado (p. ej., yoduro de metilo) para introducir el grupo metilo.

Aminación Reductiva: Realice una aminación reductiva de la N-metilpirrolidina resultante con una amina (p. ej., amoníaco) para introducir el grupo amino.

Formación de Cetona: Oxida la amina resultante para formar el grupo cetona.

Producción Industrial:: Los métodos de producción industrial para este compuesto pueden implicar variaciones de las rutas sintéticas anteriores, optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

Reacciones::

Oxidación: El grupo cetona puede sufrir reacciones de oxidación.

Reducción: El grupo cetona puede reducirse al alcohol correspondiente.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Oxidación: Utilice agentes oxidantes como permanganato de potasio (KMnO₄) o ácido crómico (H₂CrO₄).

Reducción: Emplee agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).

Sustitución: Reaccione con nucleófilos apropiados (p. ej., haluros de alquilo) en condiciones básicas.

- Oxidación: La cetona puede convertirse en un ácido carboxílico.

- Reducción: La cetona puede producir el alcohol correspondiente.

- Sustitución: Se pueden formar varios derivados N-sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuropharmacological Research

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one has been studied for its potential neuropharmacological effects. Its structural similarity to known neurotransmitters suggests that it may interact with neurotransmitter systems, particularly those involving amino acids. Research indicates that compounds with similar structures have been explored for their ability to modulate synaptic transmission and exhibit neuroprotective properties .

Potential Therapeutic Uses

This compound is being investigated for its role as a potential therapeutic agent in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions such as anxiety and depression. The compound's interaction with specific receptors could lead to the development of new antidepressants or anxiolytics .

Drug Formulation

Building Block in Pharmaceutical Synthesis

this compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its unique functional groups allow for the creation of complex molecules through standard organic synthesis techniques. This versatility is particularly useful in the development of new drugs that target specific biological pathways .

Stability and Efficacy in Formulations

Research has shown that formulations incorporating this compound exhibit enhanced stability and efficacy. For instance, studies on drug delivery systems have demonstrated that this compound can improve the solubility and bioavailability of poorly soluble drugs, making it an essential component in advanced pharmaceutical formulations .

Cosmetic Science

Topical Applications

In cosmetic formulations, this compound is being explored for its potential moisturizing and skin-conditioning properties. Its incorporation into creams and lotions may enhance skin hydration and improve texture, making it a candidate for anti-aging products .

Safety and Efficacy Studies

The safety profile of this compound has been evaluated in various studies focusing on skin irritation and sensitization. Results indicate that when used within recommended concentrations, it does not pose significant risks to skin health, supporting its use in cosmetic applications .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Mecanismo De Acción

El mecanismo de acción exacto depende del contexto. Puede implicar la unión a receptores específicos, la inhibición de enzimas o la modulación de vías celulares. Se necesitan más investigaciones para dilucidar sus efectos precisos.

Comparación Con Compuestos Similares

Si bien no tengo una lista directa de compuestos similares, la singularidad de este compuesto radica en su combinación específica de un anillo de pirrolidina, un grupo amino y una funcionalidad cetónica.

Actividad Biológica

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one, also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One, is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one |

| CAS Number | 54164-07-7 |

| PubChem CID | 447256 |

This compound acts primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV is involved in glucose metabolism and immune regulation, making this compound of interest for conditions such as diabetes and various immune disorders. By inhibiting DPP-IV, this compound enhances insulin secretion and reduces blood glucose levels, which is beneficial in managing type 2 diabetes .

Antidiabetic Effects

Research indicates that DPP-IV inhibitors like this compound can improve glycemic control in diabetic models. In vitro studies have shown that this compound effectively increases insulin secretion from pancreatic beta cells when glucose levels rise, thereby contributing to lower blood sugar levels .

Neuroprotective Properties

Recent studies have suggested potential neuroprotective effects of this compound. It may help in reducing neuronal apoptosis and promoting cell survival under stress conditions by modulating signaling pathways associated with cell survival and inflammation .

Case Studies and Research Findings

Case Study 1: DPP-IV Inhibition and Diabetes Management

A study published in DrugBank reported that this compound demonstrated significant inhibition of DPP-IV activity, leading to improved glucose tolerance in diabetic animal models. The compound was shown to lower fasting plasma glucose levels significantly compared to control groups .

Case Study 2: Neuroprotection in Cellular Models

Research highlighted in MDPI indicated that the compound exhibited protective effects against oxidative stress-induced apoptosis in neuronal cell lines. The results suggested that it could be a candidate for further development as a neuroprotective agent .

Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. The compound has been classified with hazard statements indicating potential skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Proper handling and safety measures should be observed during research and application.

Propiedades

IUPAC Name |

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBAVXVTGLANPI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332247 | |

| Record name | (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54164-07-7 | |

| Record name | (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.